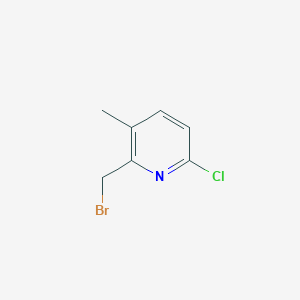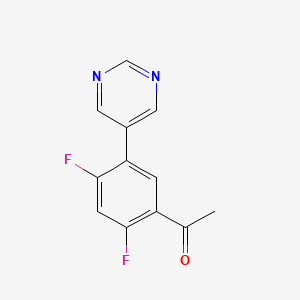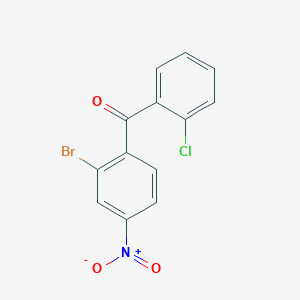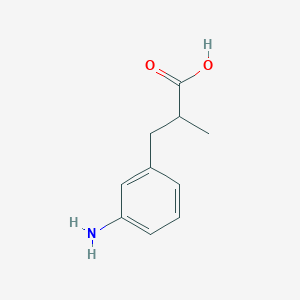
3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid is an organic compound with a complex structure, characterized by the presence of multiple functional groups including an acetyl group, an amino group, a bromine atom, a methyl group, and a nitro group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by bromination to add the bromine atom. Subsequent acetylation and amination steps introduce the acetyl and amino groups, respectively. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration, bromine or N-bromosuccinimide for bromination, and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the nucleophile, products can vary widely, including hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, affecting pathways such as signal transduction or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Acetyl-6-amino-5-bromo-4-methylbenzoic acid: Lacks the nitro group, which may affect its reactivity and applications.
3-Acetyl-6-amino-4-methyl-2-nitrobenzoic acid: Lacks the bromine atom, which can influence its chemical behavior.
3-Acetyl-5-bromo-4-methyl-2-nitrobenzoic acid: Lacks the amino group, altering its potential biological activity.
Uniqueness
The unique combination of functional groups in 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid makes it particularly versatile for various applications. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its chemical properties, making it a valuable compound in research and industry .
Propiedades
Número CAS |
34545-18-1 |
|---|---|
Fórmula molecular |
C10H9BrN2O5 |
Peso molecular |
317.09 g/mol |
Nombre IUPAC |
5-acetyl-2-amino-3-bromo-4-methyl-6-nitrobenzoic acid |
InChI |
InChI=1S/C10H9BrN2O5/c1-3-5(4(2)14)9(13(17)18)6(10(15)16)8(12)7(3)11/h12H2,1-2H3,(H,15,16) |
Clave InChI |
JHEAAISOQKTQRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)N)C(=O)O)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13885465.png)






![1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one](/img/structure/B13885496.png)
